molecular formula C11H14ClN3OS B1402577 2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride CAS No. 1361112-19-7

2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Cat. No. B1402577
M. Wt: 271.77 g/mol
InChI Key: GCRJGWNFUCKRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, also known as AMEP, is a synthetic compound composed of a pyridazinone ring, thiophene, and an amino-methyl-ethyl group. It has been studied for its potential use in scientific research and laboratory experiments, as it is believed to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

A substantial amount of research has been dedicated to synthesizing novel compounds and exploring their chemical reactivities. For instance, the reaction of certain thiophene derivatives with enaminonitriles has led to the development of compounds with potential antimicrobial activities by yielding amide and phenyl hydrazone derivatives that were further cyclized to produce pyridazine and pyridine derivatives (Mohareb, Al-Omran, & Ho, 2002). Similarly, an efficient synthesis pathway has been established for spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showing significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

Biological Activities and Applications

The biological activities of compounds related to the query chemical have been extensively studied. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal and bleaching activities, indicating their potential use in agricultural applications (Xu et al., 2008). Another study focused on the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, revealing their conversion into compounds with moderate antimicrobial activities, although most tested compounds were found to be almost inactive (Alonazy, Al-Hazimi, & Korraa, 2009).

Anticancer Potential

Recent studies have also highlighted the anticancer potential of related compounds. Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized, characterized, and evaluated for their antitumor activities, demonstrating significant inhibitory effects on cancer cell lines, thus indicating a promising avenue for anticancer drug development (Qin et al., 2020).

properties

IUPAC Name

2-(1-aminopropan-2-yl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c1-8(7-12)14-11(15)5-4-9(13-14)10-3-2-6-16-10;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRJGWNFUCKRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)C=CC(=N1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 2
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 3
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 4
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 5
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 6
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

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